

Spectral Analysis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Cat. No.: B034756

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **3-bromo-5-chloro-2-hydroxybenzaldehyde**, also known as 3-bromo-5-chlorosalicylaldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed spectral information and the methodologies for its acquisition.

Core Spectral Data

The following tables summarize the key spectral data obtained for **3-bromo-5-chloro-2-hydroxybenzaldehyde** through various analytical techniques.

1H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

Solvent: Chloroform-d (CDCl3) Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	Aromatic Proton
Data not available	Data not available	Data not available	Aromatic Proton
Data not available	Data not available	Data not available	Aldehyde Proton (-CHO)
Data not available	Data not available	Data not available	Hydroxyl Proton (-OH)

Note: Specific chemical shifts, multiplicities, and coupling constants for ^1H NMR were not explicitly found in the searched literature. The assignments are based on the expected chemical environment of the protons.

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm	Assignment
Data not available	C-CHO (Aldehyde Carbonyl)
Data not available	C-OH (Carbon attached to Hydroxyl)
Data not available	C-Br (Carbon attached to Bromine)
Data not available	C-Cl (Carbon attached to Chlorine)
Data not available	Aromatic Carbon
Data not available	Aromatic Carbon
Data not available	Aromatic Carbon

Note: While the existence of ^{13}C NMR data is confirmed in spectral databases, the specific chemical shifts were not available in the searched resources.

IR (Infrared) Spectral Data

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm-1)	Intensity	Assignment
Data not available	Data not available	O-H stretch (Phenolic)
Data not available	Data not available	C-H stretch (Aromatic)
Data not available	Data not available	C=O stretch (Aldehyde)
Data not available	Data not available	C=C stretch (Aromatic)
Data not available	Data not available	C-O stretch (Phenolic)
Data not available	Data not available	C-Br stretch
Data not available	Data not available	C-Cl stretch

Note: A representative IR spectrum is available in the NIST WebBook[\[1\]](#); however, a detailed peak list with assignments was not provided.

Mass Spectrometry (MS) Data

Technique: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
234, 236, 238	Data not available	[M]+ (Molecular Ion)
Data not available	Data not available	[M-H]+
Data not available	Data not available	[M-CHO]+
Data not available	Data not available	[M-Br]+
Data not available	Data not available	[M-Cl]+

Note: The mass spectrum available on the NIST WebBook[\[2\]](#) shows a complex fragmentation pattern. The table above indicates expected major fragments based on the structure.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **3-bromo-5-chloro-2-hydroxybenzaldehyde** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment is used.
 - Spectral Width: Approximately 16 ppm.
 - Number of Scans: 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
- ¹³C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
 - Spectral Width: Approximately 250 ppm.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ H = 7.26 ppm, δ C = 77.16 ppm).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

- Sample Preparation: A small amount of the solid **3-bromo-5-chloro-2-hydroxybenzaldehyde** is placed directly onto the diamond crystal of the ATR accessory.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.
 - The sample spectrum is then recorded.
 - Spectral Range: Typically 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

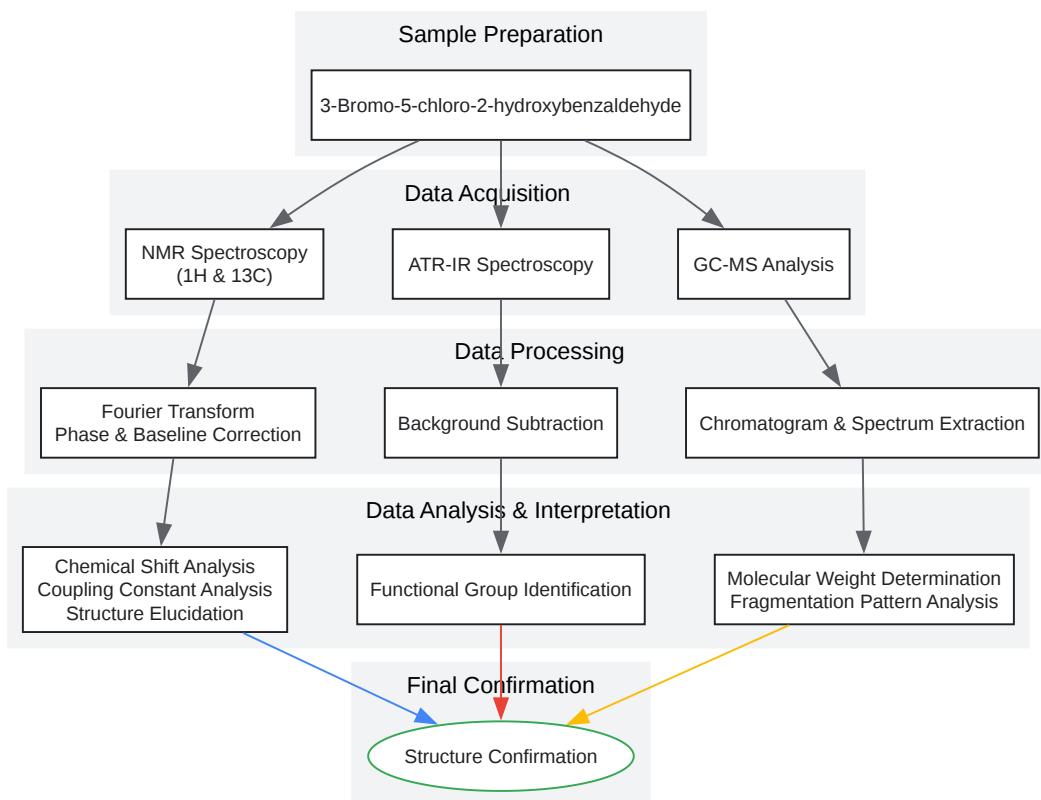
- Sample Preparation: A dilute solution of **3-bromo-5-chloro-2-hydroxybenzaldehyde** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- Gas Chromatography Method:
 - Injector Temperature: 250 °C.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10-15 °C/min.
 - Final hold: Hold at 280 °C for 5-10 minutes.
- Mass Spectrometry Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Speed: 2-3 scans/second.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined for the molecular ion and characteristic fragment ions to confirm the structure.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectral data.

Workflow for Spectroscopic Analysis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

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